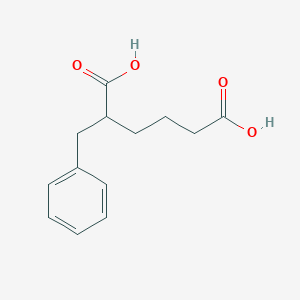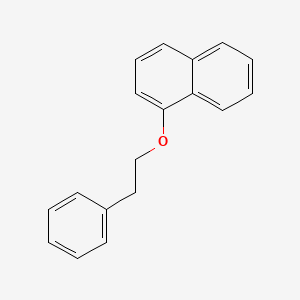![molecular formula C8H12S2 B14718983 3,7-Dithiatricyclo[3.3.2.01,5]decane CAS No. 21533-69-7](/img/structure/B14718983.png)
3,7-Dithiatricyclo[3.3.2.01,5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dithiatricyclo[3.3.2.01,5]decane is a unique organic compound characterized by its intricate molecular structure. It contains a total of 24 bonds, including 12 non-hydrogen bonds, and features multiple ring systems, including four-membered, five-membered, seven-membered, and eight-membered rings. The presence of two sulfur atoms within its structure adds to its chemical complexity .
Méthodes De Préparation
The synthesis of 3,7-Dithiatricyclo[3.3.2.01,5]decane involves several steps, typically starting with the formation of bicyclo[2.2.2]octane through a Diels-Alder reaction. This is followed by a Conia-ene reaction to shape a five-membered ring, ultimately leading to the formation of the tricyclic framework
Analyse Des Réactions Chimiques
3,7-Dithiatricyclo[3.3.2.01,5]decane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the sulfur atoms or the ring structures .
Applications De Recherche Scientifique
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. Its unique structure makes it a valuable subject for studying molecular interactions and reaction mechanisms.
Mécanisme D'action
The mechanism by which 3,7-Dithiatricyclo[3.3.2.01,5]decane exerts its effects is primarily related to its ability to undergo various chemical reactions. The sulfur atoms within its structure can participate in redox reactions, while the multiple ring systems provide sites for substitution and other modifications. These properties make it a versatile compound for studying reaction mechanisms and developing new chemical processes .
Comparaison Avec Des Composés Similaires
3,7-Dithiatricyclo[3.3.2.01,5]decane can be compared to other similar compounds, such as 2,7-Dithiatricyclo[4.3.1.03,8]decane and tricyclo[4.3.1.03,7]decane. These compounds share similar ring structures and sulfur atoms, but differ in the specific arrangement of their atoms and rings. The unique structure of this compound sets it apart, providing distinct chemical properties and reactivity .
Propriétés
Numéro CAS |
21533-69-7 |
|---|---|
Formule moléculaire |
C8H12S2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
3,7-dithiatricyclo[3.3.2.01,5]decane |
InChI |
InChI=1S/C8H12S2/c1-2-8-5-9-3-7(1,8)4-10-6-8/h1-6H2 |
Clé InChI |
HPEXWFZEWWAJDS-UHFFFAOYSA-N |
SMILES canonique |
C1CC23C1(CSC2)CSC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


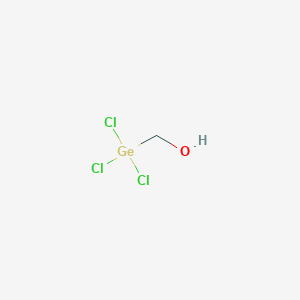
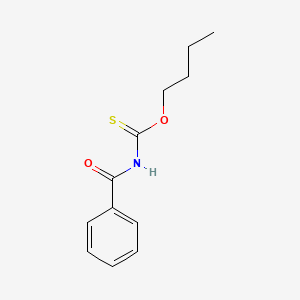
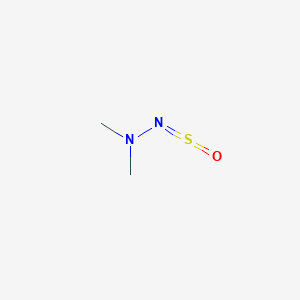
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
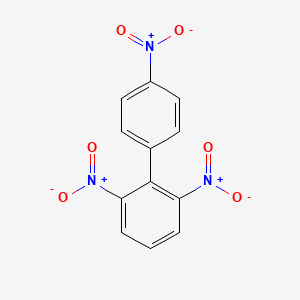

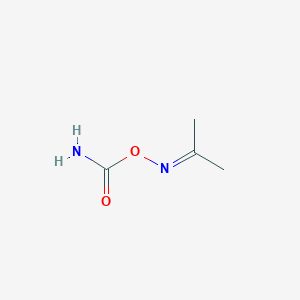
![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
![3a-Methyl-3a,10,11,11a-tetrahydrophenanthro[1,2-c]furan-1,3-dione](/img/structure/B14718951.png)
![[4-(4-Acetyloxy-3-methylphenyl)sulfonyl-2-methylphenyl] acetate](/img/structure/B14718961.png)
